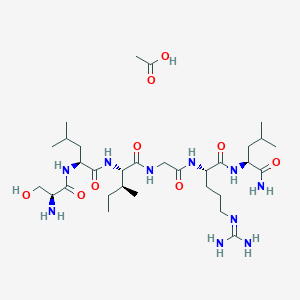
PAR-2 Activating Peptide acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PAR-2 Activating Peptide acetate, also known as SLIGRL-NH2 acetate, is a synthetic peptide that acts as an agonist for Protease-Activated Receptor-2 (PAR-2). PAR-2 is a member of the protease-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage. This peptide is widely used in scientific research to study the role of PAR-2 in various physiological and pathological processes, including inflammation, pain, and cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PAR-2 Activating Peptide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
PAR-2 Activating Peptide acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) are commonly used for peptide bond formation.
Deprotection Reagents: TFA (Trifluoroacetic acid) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the this compound itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .
Aplicaciones Científicas De Investigación
PAR-2 Activating Peptide acetate is extensively used in scientific research to investigate the role of PAR-2 in various biological processes:
Mecanismo De Acción
PAR-2 Activating Peptide acetate exerts its effects by binding to and activating PAR-2. The activation mechanism involves the following steps:
Binding: The peptide binds to the extracellular domain of PAR-2.
Proteolytic Cleavage: The receptor undergoes proteolytic cleavage, exposing a new N-terminus.
Activation: The new N-terminus acts as a tethered ligand, binding intramolecularly to the receptor and initiating signal transduction.
Signal Transduction: Activated PAR-2 recruits G proteins and β-arrestins, leading to the activation of downstream signaling pathways such as ERK1/2 and NF-κB
Comparación Con Compuestos Similares
PAR-2 Activating Peptide acetate is unique in its specificity for PAR-2. Similar compounds include:
PAR-1 Activating Peptide: Activates PAR-1, another member of the protease-activated receptor family.
PAR-4 Activating Peptide: Specifically activates PAR-4.
Trypsin: A serine protease that can activate both PAR-2 and other protease-activated receptors.
Compared to these compounds, this compound is highly specific for PAR-2, making it a valuable tool for studying the unique functions of this receptor .
Propiedades
Fórmula molecular |
C31H60N10O9 |
|---|---|
Peso molecular |
716.9 g/mol |
Nombre IUPAC |
acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide |
InChI |
InChI=1S/C29H56N10O7.C2H4O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;1-2(3)4/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);1H3,(H,3,4)/t17-,18-,19-,20-,21-,23-;/m0./s1 |
Clave InChI |
PZBHHOZNEMXTKZ-DBYSMBDASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


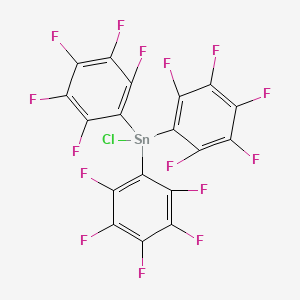



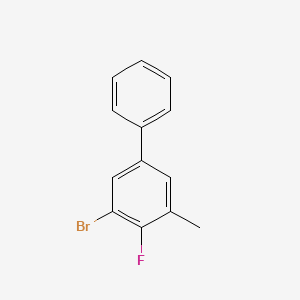

![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
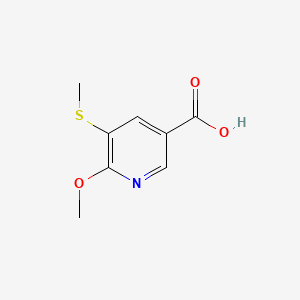
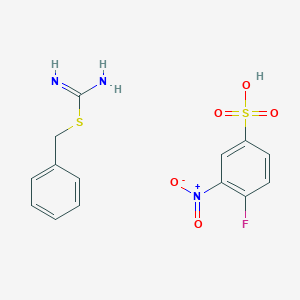

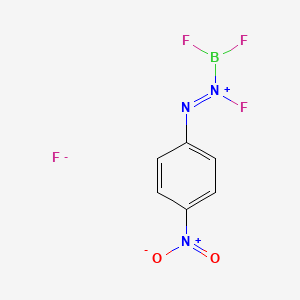
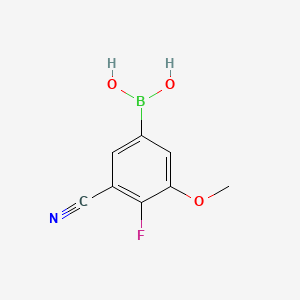
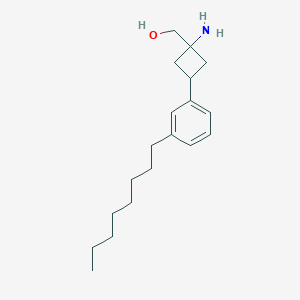
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
